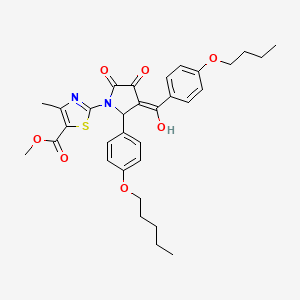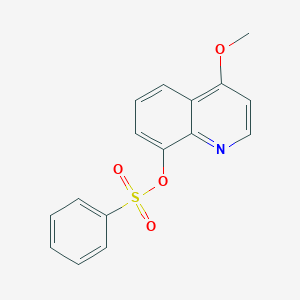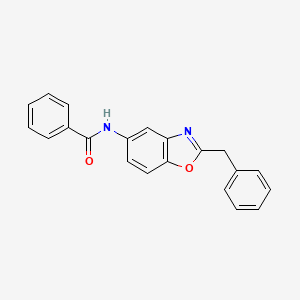
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide typically involves the condensation of 2-aminophenol with benzaldehyde derivatives, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of an acid catalyst to form the benzoxazole core. The resulting intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials.
Mécanisme D'action
The mechanism of action of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function. In cancer cells, it may inhibit cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
N-benzimidazol-2yl benzamide: Contains a benzimidazole ring, known for its glucokinase activation properties.
Uniqueness
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific benzoxazole core, which imparts distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
590393-83-2 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-9-5-2-6-10-16)22-17-11-12-19-18(14-17)23-20(25-19)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,24) |
Clé InChI |
AGPNYRFTGPGNQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


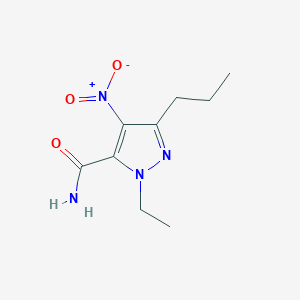
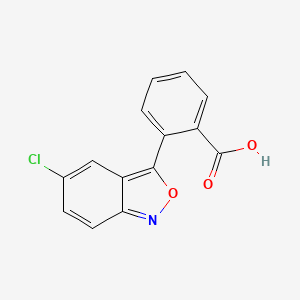
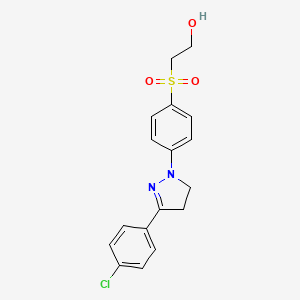
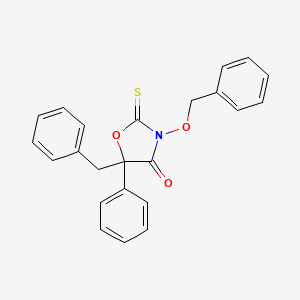
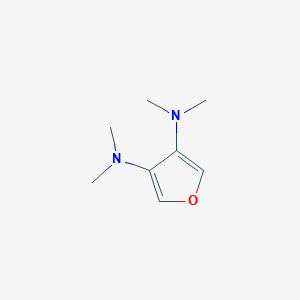

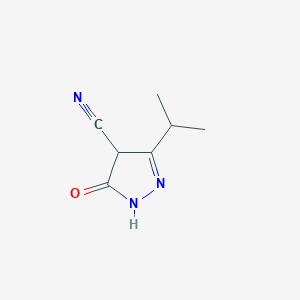
![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
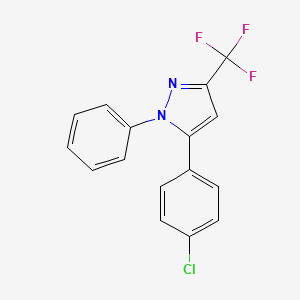
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)
